molecular formula C14H18N2O4S B2494277 N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide CAS No. 1797702-98-7

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide

Cat. No.: B2494277
CAS No.: 1797702-98-7
M. Wt: 310.37
InChI Key: ODHWOQPJMQQXJC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide is a complex organic compound that features a spirocyclic structure, combining benzofuran and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts acylation of isonipecotic acid derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzofuran-2,4’-piperidine] derivatives
  • Benzofuran derivatives
  • Piperidine derivatives

Uniqueness

N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide stands out due to its combination of benzofuran and piperidine moieties, which imparts unique chemical and biological properties. This spirocyclic structure is less common and offers distinct advantages in terms of stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWOQPJMQQXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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